molecular formula C19H19N3O2S2 B2931179 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 617695-11-1

3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No. B2931179
CAS RN: 617695-11-1
M. Wt: 385.5
InChI Key: DORUKQXMAKRFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine” is a complex organic molecule. It contains a pyridine ring, a thiazole ring, and a phenyl ring, all of which are common structures in many organic compounds .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of new pyridine derivatives, including those related to the specified compound, has been a focus in chemical research. For instance, Patel and Agravat (2007) synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles using a mixture of pyridine and acetic anhydride, forming an electrophilic complex to facilitate condensation and give the desired products. These compounds were screened for their antibacterial and antifungal activities, indicating potential applications in microbial studies (Patel & Agravat, 2007).

Antimicrobial Activities

The investigation into the antimicrobial properties of compounds derived from or related to 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has been significant. Various studies have synthesized compounds to assess their efficacy against bacterial and fungal pathogens. For example, Patel et al. (2015) synthesized spiro thiazolinone heterocyclic compounds and evaluated their antimicrobial activity, observing that the fusion of heterocyclic rings tends to enhance antimicrobial activities (Patel & Patel, 2015).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Jeankumar et al. (2013) evaluated these compounds for their in vitro antituberculosis activity, finding ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate to be a promising compound with significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Anti-Cancer Activity

The potential anti-cancer activity of derivatives related to 3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has also been explored. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, evaluating them for in-vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds exhibited better activity than the reference drug Doxorubicin, highlighting their potential as anti-cancer agents (Al-Said et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-26(24,22-11-2-1-3-12-22)17-8-6-15(7-9-17)18-14-25-19(21-18)16-5-4-10-20-13-16/h4-10,13-14H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUKQXMAKRFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

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